1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea
Description
The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a thiourea derivative characterized by a substituted indole core, a pyridinylmethyl group, and a phenethyl side chain. Its structure integrates multiple pharmacophores:
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4S/c1-19-23(24-17-22(27)7-8-25(24)30-19)12-16-31(18-21-9-13-28-14-10-21)26(32)29-15-11-20-5-3-2-4-6-20/h2-10,13-14,17,30H,11-12,15-16,18H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGQTVLYNQKJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural and Functional Comparisons
The table below highlights key structural differences and similarities between the target compound and related analogs:
Key Structural Insights :
- Indole Modifications : The 5-chloro-2-methyl substitution on indole (target compound) may enhance antimicrobial activity compared to unsubstituted indoles (e.g., Compound 79) .
- Pyridinylmethyl vs. Azetidinone: The pyridinylmethyl group in the target compound likely improves CNS permeability compared to azetidinone-containing analogs (e.g., 7f), which are more polar and may have reduced bioavailability .
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